4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is an organoiodine compound characterized by the presence of an iodoethyl group attached to a dioxolane ring
Mechanism of Action
Target of Action
The compound contains an iodoethyl group, which is a characteristic feature of alkylating agents . Alkylating agents are known to interact with DNA, RNA, and proteins, forming covalent bonds with these macromolecules .
Mode of Action
Alkylating agents, due to their chemical properties, can react and form covalent bonds with nucleophilic centers found in DNA, RNA, and proteins . This can lead to DNA damage and trigger cell death .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By forming covalent bonds with DNA, these agents can cause DNA damage, disrupt the normal process of DNA replication, and lead to cell death .
Result of Action
The primary result of the action of alkylating agents is cell death, primarily due to the disruption of DNA replication . This makes them effective in treating certain types of cancer.
Action Environment
The efficacy and stability of alkylating agents can be influenced by various environmental factors. For example, the presence of glutathione and related enzymes can increase the detoxification of these agents, leading to drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with iodine and a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of an intermediate, which is then iodinated to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines. Conditions often involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.
Oxidation Reactions: Products include corresponding oxides or higher oxidation state compounds.
Reduction Reactions: Products include ethyl derivatives.
Scientific Research Applications
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Iodoethylbenzene: Similar in structure but lacks the dioxolane ring.
2-Iodoethanol: Contains an alcohol group instead of the dioxolane ring.
2-Iodoethyl acetate: Features an ester group in place of the dioxolane ring.
Uniqueness
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the iodoethyl group and the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98095-37-5 | |
Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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